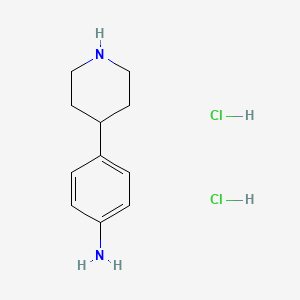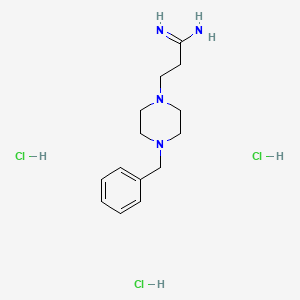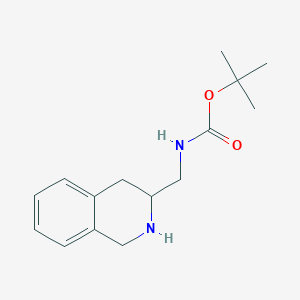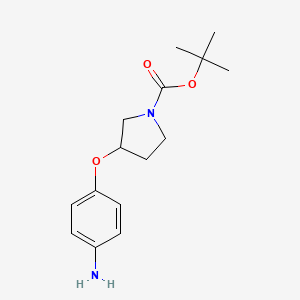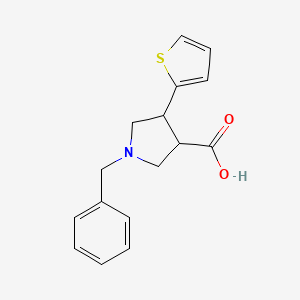![molecular formula C12H9ClNNaO2S B1372302 2-{2-[(3-氯苯基)甲基]-1,3-噻唑-4-基}乙酸钠 CAS No. 1171566-72-5](/img/structure/B1372302.png)
2-{2-[(3-氯苯基)甲基]-1,3-噻唑-4-基}乙酸钠
描述
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is a synthetic organic compound featuring a thiazole ring substituted with a chlorophenylmethyl group and an acetate moiety
科学研究应用
抗病毒活性
2-{2-[(3-氯苯基)甲基]-1,3-噻唑-4-基}乙酸钠可能具有抗病毒特性,因为其结构与吲哚衍生物相似,而吲哚衍生物已被报道对多种病毒具有抑制活性。 例如,某些吲哚衍生物已证明对流感 A 和柯萨奇病毒 B4 具有有效性,可通过抑制病毒复制来实现 .
抗炎活性
具有吲哚骨架的化合物,如我们感兴趣的化合物,已知具有抗炎活性。 这在开发治疗慢性炎症性疾病的新药物方面特别有用,可能为管理关节炎或炎症性肠病等疾病提供一种新方法 .
抗癌特性
吲哚衍生物已被发现具有抗癌活性,表明 2-{2-[(3-氯苯基)甲基]-1,3-噻唑-4-基}乙酸钠可能被探索用于癌症治疗。 其机制可能涉及破坏细胞增殖和诱导癌细胞凋亡 .
抗菌作用
吲哚衍生物的结构特征赋予了其抗菌特性,这可能使 2-{2-[(3-氯苯基)甲基]-1,3-噻唑-4-基}乙酸钠成为开发新型抗菌剂的候选药物。 它可能对多种细菌和真菌病原体有效 .
抗糖尿病活性
对吲哚衍生物的研究表明,它们可以表现出抗糖尿病作用,这意味着我们的化合物可能用于研究和开发新的抗糖尿病药物。 这些化合物可以在调节血糖水平和改善胰岛素敏感性方面发挥作用 .
神经保护作用
基于吲哚的化合物与神经保护作用有关,表明 2-{2-[(3-氯苯基)甲基]-1,3-噻唑-4-基}乙酸钠可能对神经退行性疾病的研究有利。 它可能有助于保护神经元免受损伤并改善认知功能 .
作用机制
Target of Action
Compounds containing a thiazole ring, such as this one, have been found in many potent biologically active compounds . These compounds can interact with various biological targets, leading to a broad spectrum of biological activities .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化分析
Biochemical Properties
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. Additionally, Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can bind to proteins and alter their function, potentially leading to changes in cellular processes .
Cellular Effects
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis. These effects are crucial for understanding the potential therapeutic applications of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate .
Molecular Mechanism
The molecular mechanism of action of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how the compound exerts its effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly with small changes in dosage. Understanding these dosage effects is essential for determining the safe and effective use of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate in therapeutic applications .
Metabolic Pathways
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, or conjugation reactions, which are catalyzed by specific enzymes. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate within cells and tissues are important for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues and organs .
Subcellular Localization
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution with Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with a chloromethylbenzene derivative.
Acetate Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Phenyl-substituted derivatives.
Substitution Products: Various functionalized thiazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry:
Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or chemical resistance.
Agriculture: It may be used in the development of agrochemicals, including pesticides and herbicides.
相似化合物的比较
Sodium 2-{2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Sodium 2-{2-[(3-bromophenyl)methyl]-1,3-thiazol-4-yl}acetate: Bromine substituent instead of chlorine.
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-oxazol-4-yl}acetate: Oxazole ring instead of thiazole.
Uniqueness: The unique combination of the thiazole ring, chlorophenylmethyl group, and acetate moiety in Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate provides distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.
This detailed overview highlights the significance of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate in various scientific and industrial fields
属性
IUPAC Name |
sodium;2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHCPSNQHDBAY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171566-72-5 | |
| Record name | sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


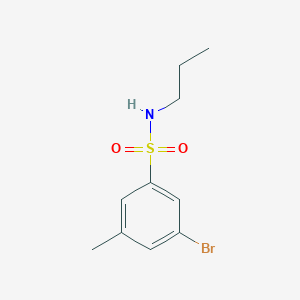
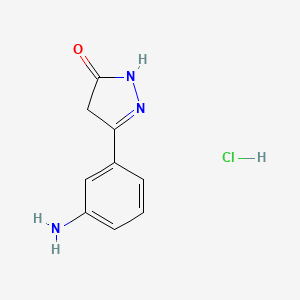
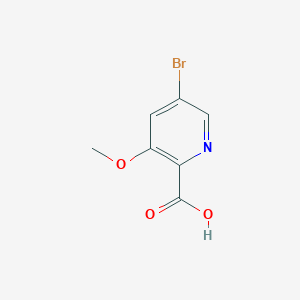
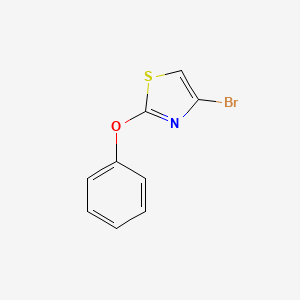
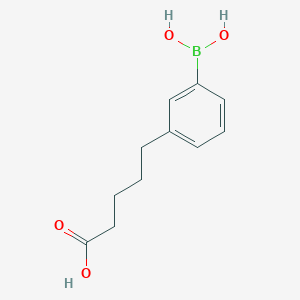
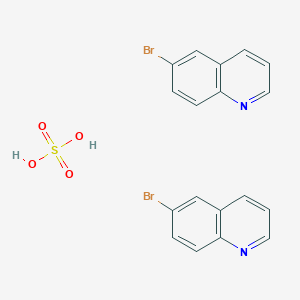
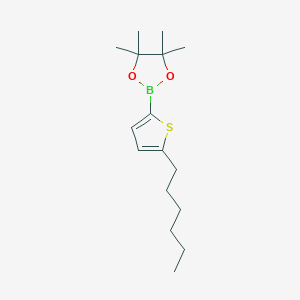
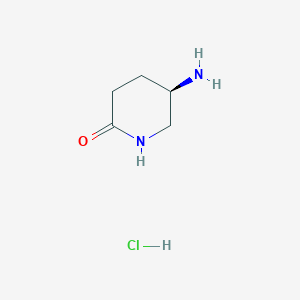
![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)
